molecular formula C32H64O2 B1608528 Triacontyl acetate CAS No. 41755-58-2

Triacontyl acetate

Cat. No.: B1608528
CAS No.: 41755-58-2
M. Wt: 480.8 g/mol
InChI Key: OVQVOKLGCDAZBX-UHFFFAOYSA-N
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Preparation Methods

The preparation of triacontyl acetate involves a multi-step synthetic process:

Chemical Reactions Analysis

Triacontyl acetate can undergo various chemical reactions, including:

Scientific Research Applications

Triacontyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of triacontyl acetate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of lipid bilayers and influence enzyme activity by acting as a substrate or inhibitor. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism and membrane dynamics are well-documented .

Comparison with Similar Compounds

Triacontyl acetate can be compared with other long-chain esters such as:

This compound stands out due to its unique combination of chain length, solubility properties, and versatility in various applications.

Properties

IUPAC Name

triacontyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQVOKLGCDAZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194579
Record name 1-Triacontanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-58-2
Record name 1-Triacontanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Triacontanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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